molecular formula C37H66O8 B1681847 Sylvaticin CAS No. 129312-45-4

Sylvaticin

Cat. No.: B1681847
CAS No.: 129312-45-4
M. Wt: 638.9 g/mol
InChI Key: HKMBLJVHVBJAIH-NZPKVYSJSA-N
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Description

The compound Sylvaticin is a complex organic molecule with multiple chiral centers It is characterized by its intricate structure, which includes several hydroxyl groups and oxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sylvaticin typically involves multiple steps, including the formation of oxolane rings and the introduction of hydroxyl groups. The synthetic route may start with simpler precursors, which undergo a series of reactions such as cyclization, hydroxylation, and stereoselective synthesis to achieve the desired configuration.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as catalytic hydrogenation, chromatography for purification, and precise control of reaction conditions to maintain the stereochemistry of the molecule.

Chemical Reactions Analysis

Types of Reactions

Sylvaticin: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, potentially forming alkanes.

    Substitution: Hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes. Substitution reactions can result in halogenated or aminated derivatives of the original compound.

Scientific Research Applications

Sylvaticin: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Sylvaticin exerts its effects depends on its interaction with molecular targets. The hydroxyl groups and oxolane rings may facilitate binding to specific enzymes or receptors, influencing their activity. The compound’s stereochemistry is crucial for its binding affinity and specificity, affecting the pathways involved in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxydecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one
  • (2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyoctyl]-2-methyl-2H-furan-5-one

Uniqueness

The uniqueness of Sylvaticin lies in its specific stereochemistry and the presence of multiple hydroxyl groups and oxolane rings

Properties

CAS No.

129312-45-4

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30?,31-,32?,33-,34-,35+,36+/m0/s1

InChI Key

HKMBLJVHVBJAIH-NZPKVYSJSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H](CCC([C@@H]2CCC(O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O

SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sylvaticin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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